molecular formula C16H20N2O4 B3827080 methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate

methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate

Cat. No.: B3827080
M. Wt: 304.34 g/mol
InChI Key: DEMRYQXXROZSDW-ADBGAXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate is a complex organic compound with a unique structure characterized by the presence of a nitro group, a phenyl ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate typically involves the olefination of electron-deficient alkenes with allyl acetate. This process is catalyzed by ruthenium and does not require an external oxidant, making it efficient and environmentally friendly . The reaction conditions include the use of [Ru(p-cymene)Cl2]2 (3 mol%) and AgSbF6 (20 mol%) in dichloroethane at 110°C for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-17(5-2)14(13-9-7-6-8-10-13)11-12-15(18(20)21)16(19)22-3/h6-12H,4-5H2,1-3H3/b14-11+,15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMRYQXXROZSDW-ADBGAXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=CC=C(C(=O)OC)[N+](=O)[O-])C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=C/C=C(/C(=O)OC)\[N+](=O)[O-])/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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